molecular formula C29H39ClN6O6S B1191715 CEP-28122 mesylate salt

CEP-28122 mesylate salt

Cat. No. B1191715
M. Wt: 635.17
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

CEP-28122 mesylate salt is a highly potent and selective orally active ALK inhibitor with IC50 of 1.9 ± 0.5 nM in an enzyme-based TRF assay.  IC50 value: 1.9 ± 0.5 nM  Target: ALK  in vitro: CEP-28122 is a potent inhibitor of recombinant ALK activity and cellular ALK tyrosine phosphorylation. CEP-28122 also inhibits Flt4 with IC50 of 46 ±10 nM. CEP-28122 induces concentration-dependent growth inhibition/cytotoxicity of ALK-positive anaplastic large-cell lymphoma (ALCL), non-small cell lung cancer (NSCLC), and neuroblastoma cells.  in vivo: CEP-28122 displays dose-dependent inhibition of ALK tyrosine phosphorylation in tumor xenografts in mice, with substantial target inhibition (>90%) for more than12 hours following single oral dosing at 30 mg/kg. Dose-dependent antitumor activity was observed in ALK-positive ALCL, NSCLC, and neuroblastoma tumor xenografts in mice administered CEP-28122 orally, with complete/near complete tumor regressions observed following treatment at doses of 30 mg/kg twice daily or higher.  ,

Scientific Research Applications

Development and Manufacturing

  • Optimized Manufacturing Process : The development of CEP-28122 included an optimized process for manufacturing preclinical and clinical supplies. This process involved a selective nitration strategy, a one-pot transfer hydrogenation, and an enzymatic resolution of a critical intermediate. The discovery of a novel, stable, mixed mesylate hydrochloride salt of the active pharmaceutical ingredient (API) was a key advancement (Allwein et al., 2012).

Pharmacological Profile

  • Potent ALK Inhibitor : CEP-28122 is identified as a highly potent and selective orally active inhibitor of anaplastic lymphoma kinase (ALK), which is activated in various human cancer types. The compound demonstrates concentration-dependent inhibition of ALK-positive cells in different cancer types, including anaplastic large-cell lymphoma, non-small cell lung cancer, and neuroblastoma. Its antitumor activity was significant in xenograft models in mice (Cheng et al., 2011).

Comparative Analysis with Other Salts

  • Salt Form Selection for LY333531 : A comparative study of different salt forms, including mesylate, for LY333531 (a protein kinase C(beta) inhibitor) showed that mesylate offered superior bioavailability due to its higher solubility. This study exemplifies the importance of salt form selection in drug development, which can be relevant for understanding the properties of CEP-28122 mesylate salt (Engel et al., 2000).

Stability and Solubility Considerations

  • Impact of Salt Form on Stability : The stability of pharmaceutical compounds can be influenced by their salt form. For instance, the mesylate salt form was found to provide better stability under certain conditions compared to other salts, highlighting the significance of selecting appropriate salt forms in pharmaceutical development (Badawy, 2001).

properties

Product Name

CEP-28122 mesylate salt

Molecular Formula

C29H39ClN6O6S

Molecular Weight

635.17

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.